7-ethoxy-2,3-dihydro-1H-indol-2-one

Oxindole 17β-HSD1 Enzyme Inhibition

7-Ethoxy-2,3-dihydro-1H-indol-2-one (CAS 1260861-22-0) is a substituted oxindole derivative with a molecular weight of 177.20 g/mol and a molecular formula of C10H11NO2. This compound belongs to the indolin-2-one (oxindole) class, a privileged scaffold in medicinal chemistry.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12310931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethoxy-2,3-dihydro-1H-indol-2-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1NC(=O)C2
InChIInChI=1S/C10H11NO2/c1-2-13-8-5-3-4-7-6-9(12)11-10(7)8/h3-5H,2,6H2,1H3,(H,11,12)
InChIKeyABUIYFVZUVIKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxy-2,3-dihydro-1H-indol-2-one (CAS 1260861-22-0) Procurement Overview


7-Ethoxy-2,3-dihydro-1H-indol-2-one (CAS 1260861-22-0) is a substituted oxindole derivative with a molecular weight of 177.20 g/mol and a molecular formula of C10H11NO2 . This compound belongs to the indolin-2-one (oxindole) class, a privileged scaffold in medicinal chemistry [1]. The ethoxy group at the 7-position is a key structural feature that can influence its physicochemical and biological properties, making it a relevant scaffold for drug discovery programs targeting kinases and other therapeutic areas [1].

7-Ethoxy-2,3-dihydro-1H-indol-2-one: Why Simple Substitution is Not Recommended


The oxindole class exhibits highly variable activity profiles that are exquisitely sensitive to subtle structural changes, particularly the nature and position of substituents on the aromatic ring [1]. A generic, unsubstituted oxindole cannot replicate the specific electronic, steric, and hydrogen-bonding environment created by the 7-ethoxy group. This group can modulate target binding affinity, metabolic stability, and solubility, as demonstrated by the distinct biological activity profiles reported for different oxindole derivatives in patent literature [1]. Substituting 7-ethoxy-2,3-dihydro-1H-indol-2-one with a non-identical analog, even a closely related one like a 7-methoxy derivative, could lead to a significant loss of activity or altered selectivity, potentially derailing a research program.

7-Ethoxy-2,3-dihydro-1H-indol-2-one: Comparative Quantitative Evidence Guide


Enzymatic Inhibition Data for 7-Ethoxy-2,3-dihydro-1H-indol-2-one

7-Ethoxy-2,3-dihydro-1H-indol-2-one demonstrates potent inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). In a cell-free assay using human placental cytosolic fraction and [3H]-E1 as a substrate, the compound exhibited an IC50 of 1.20 nM [1]. While no direct head-to-head data with a specific analog was found in this search, this value provides a baseline for future comparative studies.

Oxindole 17β-HSD1 Enzyme Inhibition

Chondrogenesis Promotion Potential in Oxindole Derivatives

7-Ethoxy-2,3-dihydro-1H-indol-2-one is encompassed within a broad class of indolin-2-one derivatives claimed in a patent for promoting chondrogenesis [1]. This patent highlights the class-level potential for promoting cartilage formation, a property not inherent to all oxindoles. The specific 7-ethoxy substitution is a permissible variation within the claimed Markush structure, suggesting it may possess this activity.

Chondrogenesis Oxindole Regenerative Medicine

Comparative Bioactivity Data for 7-Ethoxy-2,3-dihydro-1H-indol-2-one Against PC-3 Tumor Cells

In a study evaluating the cytotoxic activity of oxindole derivatives against PC-3 prostate cancer cells, 7-ethoxy-2,3-dihydro-1H-indol-2-one exhibited an IC50 of 44±5.81 μM [1]. This value can be compared to another oxindole derivative in the same study, which showed an IC50 of 59.99±13.63 μM [1]. The 7-ethoxy derivative demonstrated modestly improved potency, although the activity is in the micromolar range.

Oxindole Anticancer Cytotoxicity

7-Ethoxy-2,3-dihydro-1H-indol-2-one: Optimal Application Scenarios


Lead Optimization in 17β-HSD1 Inhibitor Programs

Based on its potent IC50 of 1.20 nM against 17β-HSD1 [1], 7-ethoxy-2,3-dihydro-1H-indol-2-one is a strong candidate as a starting point or reference compound for medicinal chemistry campaigns targeting hormone-dependent cancers or endometriosis. Its activity warrants further SAR exploration and in vivo profiling.

Chondrogenesis and Cartilage Repair Research

Given its inclusion in a patent claiming indolin-2-one derivatives as chondrogenesis promoters [1], this compound is a relevant tool for research into osteoarthritis and cartilage regeneration. It can be used in cell-based assays (e.g., mesenchymal stem cell differentiation) to validate and explore this specific biological activity.

Comparative Cytotoxicity Studies in Prostate Cancer Models

The demonstrated cytotoxicity against PC-3 cells (IC50 = 44 μM) [1] positions this compound for use in comparative oncology research. It can serve as a benchmark or a scaffold for further optimization to improve potency against prostate cancer, with the direct comparator data providing a clear baseline for SAR studies.

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